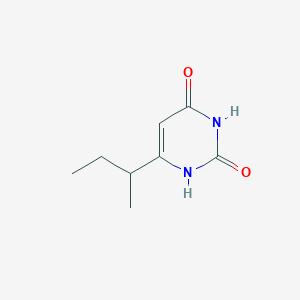

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

6-(sec-Butyl)pyrimidine-2,4(1H,3H)-dione, also known as sec-butyl pyrimidinedione, is a heterocyclic compound with a wide range of applications in different scientific fields. It is an organic compound with a molecular formula of C6H10N2O2 and a molar mass of 146.16 g/mol. It is a colorless solid that is soluble in water and other organic solvents. It has a melting point of 118-119 °C and a boiling point of 247 °C. Sec-butyl pyrimidinedione is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of dyes, catalysts, and other organic chemicals.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activities

Pyrimidines, including “6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione”, are known to display a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

In addition to their anti-inflammatory properties, pyrimidines also exhibit antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Antibacterial and Antiviral Activities

Pyrimidines have been found to possess antibacterial and antiviral properties . This suggests potential applications in the treatment and prevention of various bacterial and viral infections .

Antifungal and Antituberculosis Activities

Research has also shown that pyrimidines can exhibit antifungal and antituberculosis effects . This indicates potential uses in the treatment of fungal infections and tuberculosis .

Synthesis of Novel Pyrimidine Analogs

The structure-activity relationships (SARs) of pyrimidines have been studied in detail . This knowledge can guide the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Mass Spectrometry and Gas Chromatography

“6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione” can be analyzed using techniques such as mass spectrometry and gas chromatography . These techniques can provide valuable information about the compound’s structure and properties .

Wirkmechanismus

Pyrimidines

are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of action

Some pyrimidines have been found to inhibit the dimerization of inducible nitric oxide synthase .

Biochemical pathways

The inhibition of inflammatory mediators by pyrimidines suggests that they may affect the pathways involving these mediators .

Result of action

Some pyrimidines have been found to exhibit potent anti-inflammatory effects .

Eigenschaften

IUPAC Name |

6-butan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBWLOBRHGXXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione | |

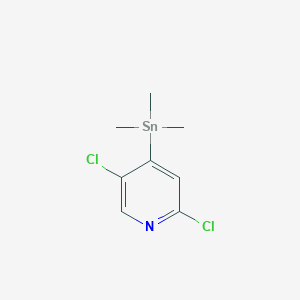

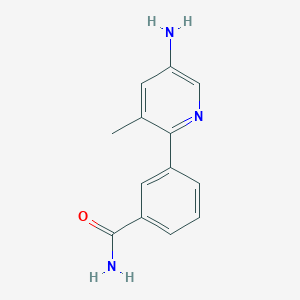

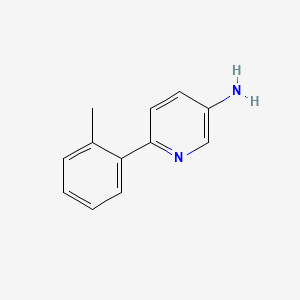

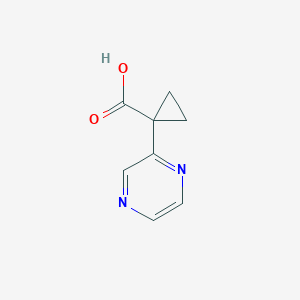

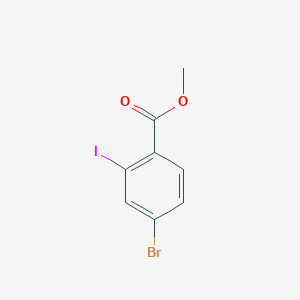

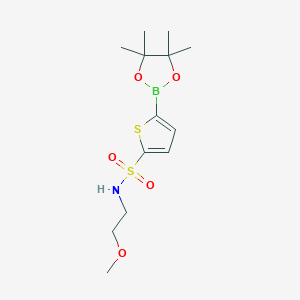

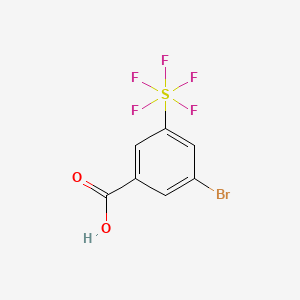

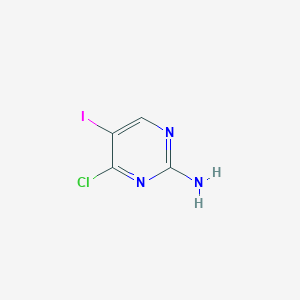

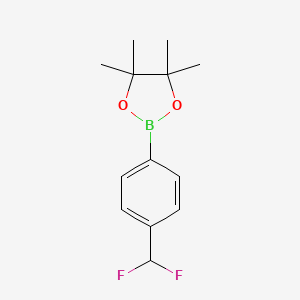

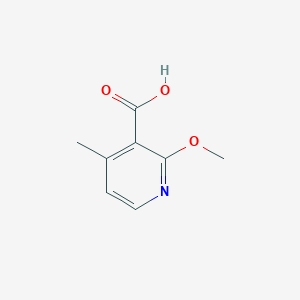

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)

![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)

![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)